Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate
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Overview
Description
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . It is also known by other names such as Ethyl isodehydroacetate and Ethyl 4,6-dimethyl-5-coumalate . This compound is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.
Preparation Methods
The synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate typically involves the reaction of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid with ethanol in the presence of a catalyst . The reaction conditions often include heating under reflux to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo chemical transformations that produce biologically active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate: A closely related compound with similar chemical properties.
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with different ester groups.
4,6-Dimethyl-2-oxo-2H-pyran-3-carboxylic acid: The carboxylic acid counterpart of the ester. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications.
Properties
CAS No. |
404339-52-2 |
---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 4,6-dimethyl-2-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-4-13-9(11)8-6(2)5-7(3)14-10(8)12/h5H,4H2,1-3H3 |
InChI Key |
NHLIKKZCPWXSMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(OC1=O)C)C |
Origin of Product |
United States |
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